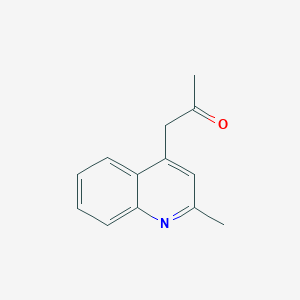
1-(2-Methylquinolin-4-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylquinolin-4-yl)propan-2-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, with the molecular formula C13H13NO, features a quinoline ring substituted with a methyl group at the 2-position and a propan-2-one moiety at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methylquinolin-4-yl)propan-2-one can be synthesized through several methods. One common approach involves the Friedländer synthesis, which combines an aromatic amine with a carbonyl compound in the presence of an acid catalyst. For this compound, 2-methylquinoline can be reacted with acetone under acidic conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions: 1-(2-Methylquinolin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(2-Methylquinolin-4-yl)propan-2-ol.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination agents under controlled conditions.
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 1-(2-Methylquinolin-4-yl)propan-2-ol.
Substitution: Various halogenated quinoline derivatives.
科学的研究の応用
1-(2-Methylquinolin-4-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable quinoline structure.
作用機序
The mechanism by which 1-(2-Methylquinolin-4-yl)propan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved can vary, but often include modulation of cellular processes like apoptosis, cell proliferation, and signal transduction.
類似化合物との比較
2-Methylquinoline: Lacks the propan-2-one moiety but shares the quinoline core structure.
4-Hydroxyquinoline: Features a hydroxyl group at the 4-position instead of the propan-2-one moiety.
Quinoline-2-carboxylic acid: An oxidized derivative of quinoline with a carboxylic acid group.
Uniqueness: 1-(2-Methylquinolin-4-yl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
1-(2-methylquinolin-4-yl)propan-2-one |
InChI |
InChI=1S/C13H13NO/c1-9-7-11(8-10(2)15)12-5-3-4-6-13(12)14-9/h3-7H,8H2,1-2H3 |
InChIキー |
JGHHFETUNMAILF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




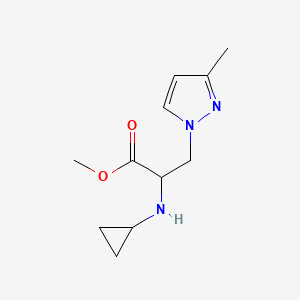

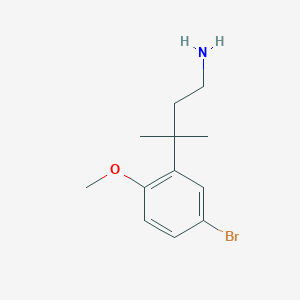
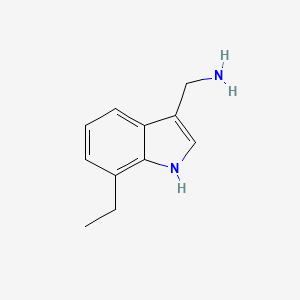
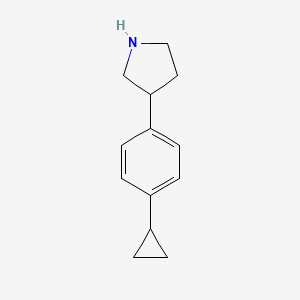
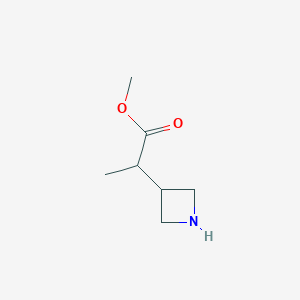
![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)
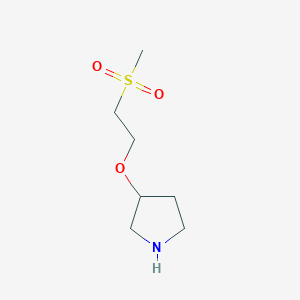

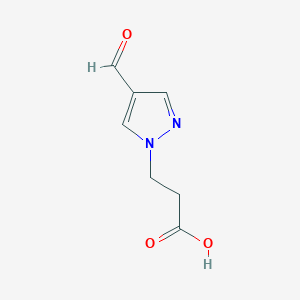
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13538565.png)

